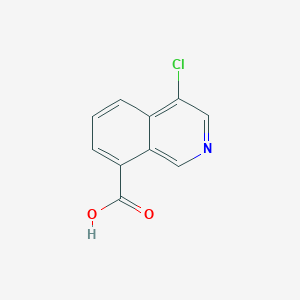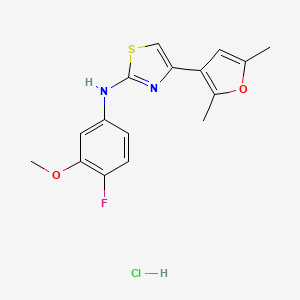
3-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide .
Synthesis Analysis
The synthesis of this compound involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Scientific Research Applications
Leukemia Treatment
One of the significant applications of this compound is in the treatment of leukemia. It specifically inhibits the activity of tyrosine kinases, which are crucial in the pathogenesis of leukemia . The compound’s ability to bind to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds and hydrophobic interactions makes it a valuable therapeutic agent.
Drug Design and Synthesis
Piperidine derivatives, such as our compound of interest, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are important synthetic fragments for drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including our compound, is an important task of modern organic chemistry.
Catalysis in Synthesis
This compound is used as a reagent and building block in several synthetic applications. It serves as an excellent catalyst for many condensation reactions, facilitating the synthesis of complex molecules .
Cytotoxicity Studies
The piperidine nucleus, when modified with various functional groups, can increase the cytotoxicity of derivatives. This property is utilized in the study of cancer treatments, where the cytotoxic effect on cancer cells is desired .
ALK and ROS1 Dual Inhibition
The compound has been designed as a dual inhibitor for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases are involved in the development of certain types of cancer, and inhibiting their activity can be a promising approach to treatment .
Type 2 Diabetes Management
Derivatives of this compound have been under clinical development for the treatment of type 2 diabetes. They act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which is a novel approach in the management of this disease .
Mechanism of Action
Target of Action
The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a significant role in the control of cell division and differentiation .
Mode of Action
The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The interaction results in the inhibition of the activity of tyrosine kinases .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. Primarily, it disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival . Therefore, the compound’s action can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, particularly in cancer cells . By inhibiting tyrosine kinases, the compound disrupts the signaling pathways that promote cell growth and survival . This can lead to the death of cancer cells, making the compound a potential therapeutic agent for leukemia and other cancers .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s action. For instance, the presence of arginine was found to precipitate the freebase form of a similar compound
properties
IUPAC Name |
3-methyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-12(2)10-15(20)17-11-13-16-7-6-14(18-13)19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKCXOLRBCZMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)
![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)
![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)